molecular formula C10H14O B1143724 (R)-(+)-2-Methyl-1-phenyl-1-propanol CAS No. 14898-86-3

(R)-(+)-2-Methyl-1-phenyl-1-propanol

Cat. No. B1143724
CAS RN: 14898-86-3
M. Wt: 150.22
InChI Key:
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Description

(R)-(+)-2-Methyl-1-phenyl-1-propanol, also known as R-ibuprofenol, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in the synthesis of pharmaceuticals and as a chiral auxiliary.

Scientific Research Applications

    Photoluminescence Applications

    • Summary : The compound could potentially be used in the synthesis of luminescent transition metal complexes containing N-heterocyclic carbene (NHC) ligands .
    • Methods : The presence of a high field strength ligand such as an NHC in the complexes gives rise to high energy emissions .
    • Results : This could lead to the desired blue color needed for OLED applications .

    Biophotonic Applications

    • Summary : The compound could potentially be used in the development of biopolymeric photonic structures .
    • Methods : These structures can precisely control light propagation, scattering, and emission via hierarchical structures and diverse chemistry .
    • Results : This could enable biophotonic applications for transparency, camouflaging, protection, mimicking, and signaling .

properties

IUPAC Name

(1R)-2-methyl-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYDZMQHRTHJA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Methyl-1-phenyl-1-propanol

Synthesis routes and methods I

Procedure details

Sodium borohydride (6.5 g, 0.17 mol) was added in portions over a 2 h period to a solution of isobutyrophenone (50 g, 0.34 mol) in ethanol (150 mL) under nitrogen. The reaction mixture was stirred at room temperature for 2 h. Ethanol was removed under reduced pressure. The reaction mixture was added to water (100 mL) and extracted with methylene chloride (3×100 mL). The organic extract was collected, dried (anhy. MgSO4), and concentrated to give 2-methyl-1-phenyl-1-propanol (48 g, 94% yield): bp 62° C. at 0.1 mm; 1H NMR (CDC13) 0.75 (d, J=7, 3 H), 0.96 (d, J=7, 3 H), 1.98 (m, 1 H), 2.90 (bs, 1 H), 4.25 (d, J=7, 1 H), and 7.31 (s, 5 H).
Quantity
6.5 g
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reactant
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50 g
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reactant
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Quantity
150 mL
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solvent
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Synthesis routes and methods II

Procedure details

12.2 mg (2×10-5 moles) of [Ir(PPEI)COD]+ClO4- (+) were suspended in 50 ml of isopropanol and oxidized with air for 4 hours. The resulting yellow solution was then degasified at reflux for 20 minutes in a nitrogen flow and successively treated with 4.4 ml of a deaerated isopropanol solution of KOH (4 mg of KOH), effecting a preliminary reduction for 30 minutes at reflux in N2. 3.0 ml of deaerated isobutyrophenone was then added to the solution. After 120 minutes a conversion to phenylisopropylcarbinol (+) of 92.1% with an e.e. of 13% was obtained. Ratios:
[Compound]
Name
Ir(PPEI)COD
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0 (± 1) mol
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3 mL
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50 mL
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0 (± 1) mol
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4 mg
Type
reactant
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Quantity
4.4 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The same procedure as in Example 1 was repeated except that (+)-norephedrine hydrochloride was replaced by (-)-norephedrine hydrochloride, triglyme was replaced by 0.4 ml of dimethylformamide, dimethyl sulfide was replaced by diethyl sulfide, monochlorobenzene was replaced by 1,2-dichloroethane, (E)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one was replaced by 0.27 g (1.85 mmoles) of phenyl isopropyl ketone, and the reduction reaction was conducted for 18.5 hours, to obtain 0.27 g of crude (-)-phenylisobutyl alcohol.
[Compound]
Name
(+)-norephedrine hydrochloride
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0 (± 1) mol
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reactant
Reaction Step One
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0.4 mL
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0.27 g
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Citations

For This Compound
12
Citations
SI Rao, MW Duffel - Chirality, 1991 - Wiley Online Library
Aryl sulfotransferase IV catalyzes the 3′‐phosphoadenosine‐5′‐phosphosulfate (PAPS)‐dependent formation of sulfuric acid esters of benzylic alcohols. Since the benzylic carbon …
Number of citations: 38 onlinelibrary.wiley.com
E Banoglu, MW Duffel - Drug metabolism and disposition, 1997 - ASPET
Hydroxysteroid (alcohol) sulfotransferase STa catalyzes the 3′-phosphoadenosine 5′-phosphosulfate-dependentO-sulfonation of a diverse array of alcohols including neutral …
Number of citations: 34 dmd.aspetjournals.org
T Mizutani, S Yagi, T Morinaga, T Nomura… - Journal of the …, 1999 - ACS Publications
A series of zinc bilinone derivatives bearing a chiral auxiliary at the helix terminal were prepared to investigate the helical chirality induction in the bilinone framework by the point …
Number of citations: 69 pubs.acs.org
WS Huang, QS Hu, L Pu - The Journal of Organic Chemistry, 1999 - ACS Publications
A 1,1‘-binaphthyl-based polymeric chiral catalyst with the most general enantioselectivity for the alkylzinc addition to a broad range of aldehydes has been obtained. This polymer can …
Number of citations: 205 pubs.acs.org
TH Zauche, JH Espenson - Inorganic chemistry, 1998 - ACS Publications
Primary and secondary alcohols are oxidized using hydrogen peroxide as an oxygen donor and methyltrioxorhenium (MTO) as a catalyst. The methylrhenium di-peroxide, CH 3 Re(O)(η …
Number of citations: 69 pubs.acs.org
L Schwink, T Ireland, K Püntener, P Knochel - Tetrahedron: Asymmetry, 1998 - Elsevier
The new C 2 -symmetrical ferrocenyl diamines 5–7 and 13 proved to be good ligands for the ruthenium catalyzed enantioselective transfer hydrogenation of unsymmetrical ketones. The …
Number of citations: 99 www.sciencedirect.com
H Jiang - Journal of Chemical Research, 2014 - journals.sagepub.com
The asymmetric hydrogenation of aromatic ketones catalysed by L-proline derivative- and PPh 3 -modified 1.0%Ru/γ-Al 2 O 3 was studied. The effects of different stabilisers, P/Ru ratio, …
Number of citations: 4 journals.sagepub.com
PK Bose, PL Polavarapu - Structural Chemistry, 1990 - Springer
Circular dichroism (CD) in the vibrational transitions of three different series of molecules-namely, phenylcarbinols, carboxylic acids, and oxiranes-containing the benzene group is …
Number of citations: 1 link.springer.com
J Zhang, GD Jaycox, O Vogl - Polymer journal, 1987 - nature.com
The addition of trichloroacetaldehyde (chloral) to an equimolar amount of the lithium alkoxide of (−) borneol gave, after acetylation with acetic anhydride, diastereomers which were …
Number of citations: 46 www.nature.com
G Li, GW Kabalka - Journal of organometallic chemistry, 1999 - Elsevier
1,2:5,6-Di-O-cyclohexylidene-d-mannitol is the good chiral director in Matteson’s asymmetric homologation as indicated by the high enantiomeric excesses (ee’s) of the secondary …
Number of citations: 25 www.sciencedirect.com

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